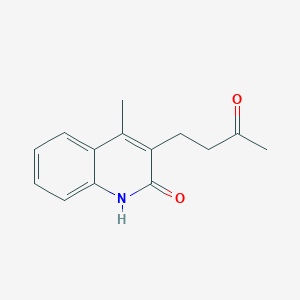

4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(3-oxobutyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9(16)7-8-12-10(2)11-5-3-4-6-13(11)15-14(12)17/h3-6H,7-8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMZKESNFYTSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)CCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355058 | |

| Record name | AC1LG7VC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88322-63-8 | |

| Record name | AC1LG7VC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 3 3 Oxobutyl Quinolin 2 1h One and Its Analogues

Classical Approaches to the 2(1H)-Quinolone Core Synthesis

The synthesis of the fundamental 2(1H)-quinolone scaffold has been a subject of extensive research, leading to the development of several named reactions that are now considered classical approaches.

The Gould-Jacobs reaction is a well-established method for synthesizing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process typically begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comablelab.eu This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent thermal cyclization, often at high temperatures (above 250 °C), prompts a 6-electron ring closure to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.comablelab.eu This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org The final steps involve saponification of the ester to a carboxylic acid, followed by decarboxylation to yield the 4-hydroxyquinoline core. wikipedia.orgmdpi.com

While effective, the Gould-Jacobs reaction has limitations. The high temperatures required for cyclization can lead to product degradation, and the use of asymmetrically substituted anilines can result in a mixture of regioisomeric products, as cyclization can occur at either ortho position. mdpi.comd-nb.info The regioselectivity is influenced by both steric and electronic factors. mdpi.comd-nb.info

Table 1: Overview of the Gould-Jacobs Reaction

| Feature | Description |

|---|---|

| Reactants | Aniline (or its derivatives) and an acyl or alkoxy methylenemalonic ester. wikipedia.org |

| Key Intermediate | Anilidomethylenemalonic ester. wikipedia.orgablelab.eu |

| Conditions | Initial condensation followed by high-temperature thermal cyclization (>250 °C). mdpi.comablelab.eu |

| Primary Product | 4-hydroxy-3-carboalkoxyquinoline, which can be further processed to 4-hydroxyquinolines. wikipedia.orgwikipedia.org |

| Key Limitation | Harsh reaction conditions and potential for mixed products with unsymmetrical anilines. mdpi.com |

The Conrad-Limpach synthesis is another cornerstone method that involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction conditions are critical and determine the final product. At lower temperatures, the aniline attacks the keto group of the β-ketoester, leading to a Schiff base that cyclizes upon heating to form a 4-hydroxyquinoline. wikipedia.orgquimicaorganica.org

Conversely, a variation known as the Knorr quinoline (B57606) synthesis occurs at higher temperatures (around 140 °C). wikipedia.org Under these conditions, the aniline preferentially attacks the ester group of the β-ketoester, forming a β-ketoanilide intermediate. wikipedia.orgdrugfuture.comsynarchive.com This intermediate then undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to yield a 2-hydroxyquinoline (B72897) (quinolin-2(1H)-one). drugfuture.comsynarchive.comchempedia.info Therefore, by controlling the reaction temperature, one can selectively synthesize either 4-quinolones or 2-quinolones from the same starting materials. wikipedia.orgquimicaorganica.org

Table 2: Comparison of Conrad-Limpach and Knorr Syntheses

| Feature | Conrad-Limpach Synthesis | Knorr Quinoline Synthesis |

|---|---|---|

| Reactants | Aniline and β-ketoester. wikipedia.org | Aniline and β-ketoester (forms anilide in situ) or a pre-formed β-ketoanilide. wikipedia.orgdrugfuture.com |

| Initial Attack | On the keto group of the β-ketoester. wikipedia.org | On the ester group of the β-ketoester. wikipedia.org |

| Key Intermediate | Schiff base. wikipedia.orgjptcp.com | β-ketoanilide. drugfuture.comsynarchive.com |

| Conditions | Lower temperatures for initial condensation, followed by thermal cyclization. wikipedia.orgquimicaorganica.org | Higher temperatures (>100 °C) with strong acid (e.g., H₂SO₄) for cyclization. wikipedia.orgdrugfuture.com |

| Primary Product | 4-Hydroxyquinoline (4-quinolone). wikipedia.orgjptcp.com | 2-Hydroxyquinoline (2-quinolone). synarchive.comwikipedia.org |

Specific Synthetic Routes to 4-Methyl-3-(3-oxobutyl)quinolin-2(1H)-one

Beyond the classical methods for forming the quinolone core, specific strategies are required to introduce the 3-(3-oxobutyl) side chain at the C3 position.

A specific route that yields a structure closely related to the target compound involves the reaction of furo[2,3-b]quinolinone derivatives with methyl iodide. rsc.org Research has shown that treating 2-isopropyl-9-methylfuro[2,3-b]quinolin-4(9H)-ones with methyl iodide results in the formation of pseudobase hydriodide salts. rsc.org Subsequent treatment of these salts with a base leads to the formation of 4-methoxy-1-methyl-3-(3-methyl-2-oxobutyl)quinolin-2(1H)-ones. rsc.org This reaction provides a novel pathway to quinolin-2(1H)-ones with a 3-(2-oxobutyl) side chain, demonstrating a method of ring-opening and rearrangement to construct the desired substitution pattern. rsc.org

A versatile and common strategy for introducing side chains onto a pre-formed heterocyclic core is through nucleophilic substitution. mdpi.com In this approach, a quinolone ring is first synthesized with a suitable leaving group, such as a halogen, at the C3 position. This halo-substituted quinolone then serves as an electrophilic substrate. youtube.com

For the synthesis of this compound, a hypothetical route would involve the reaction of 3-halo-4-methylquinolin-2(1H)-one with a nucleophile derived from butan-2-one. The nucleophile, typically an enolate of butan-2-one generated by a strong base, would attack the C3 position of the quinolone, displacing the halide and forming the desired carbon-carbon bond to append the (3-oxobutyl) side chain. The success of such reactions depends on the reactivity of the substrate and the strength of the nucleophile. youtube.com

Table 3: General Nucleophilic Substitution for Side Chain Introduction

| Component | Example | Role |

|---|---|---|

| Quinolone Substrate | 3-Bromo-4-methylquinolin-2(1H)-one | Electrophile. youtube.com |

| Nucleophile | Enolate of butan-2-one | Electron-rich species that attacks the electrophile. youtube.com |

| Leaving Group | Bromide ion (Br⁻) | Displaced during the substitution. youtube.com |

| Product | this compound | Result of C-C bond formation. |

Cross-aldol reactions offer another potential pathway for constructing the C4 side chain. chemistrysteps.com This strategy would involve a precursor molecule, such as 3-acetyl-4-methylquinolin-2(1H)-one, which possesses a methyl ketone group at the C3 position. This precursor could then undergo a base-catalyzed cross-aldol reaction with acetone (B3395972). wikipedia.org

A significant challenge in cross-aldol reactions is preventing the self-condensation of the enolizable carbonyl compounds. chemistrysteps.com To achieve a selective reaction, a directed aldol (B89426) approach is often necessary. This involves the irreversible formation of the enolate of one partner using a strong, sterically hindered base like lithium diisopropylamide (LDA) before the addition of the second carbonyl compound, which acts as the electrophile. chemistrysteps.com In this case, the enolate of 3-acetyl-4-methylquinolin-2(1H)-one would be pre-formed and then reacted with acetone to build the desired (3-oxobutyl) side chain, which upon dehydration would yield an enone that could be subsequently reduced if needed. The use of aldol-type condensations has been noted in the synthesis of various quinolone derivatives. nih.gov

Modern Catalytic Approaches in Quinolone Synthesis

Recent advancements in catalysis have significantly impacted the synthesis of quinolone derivatives, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. researchgate.netqeios.com

Transition-metal catalysis, particularly with palladium, has become a dominant and versatile tool for constructing the quinoline core and its analogues. researchgate.netias.ac.iniaea.org These methods often involve atom- and step-economical processes that allow for the direct functionalization of pre-existing scaffolds or the convergent assembly of complex molecules from simple precursors. acs.org

Palladium-catalyzed reactions such as the Heck, Sonogashira, and Suzuki-Miyaura couplings are instrumental in forming key carbon-carbon and carbon-heteroatom bonds necessary for quinolone ring formation and substitution. ias.ac.innih.govnih.gov For instance, the Heck coupling of o-iodoanilines with acrylic acid derivatives, followed by an in-situ cyclization, provides a direct route to quinolin-2(1H)-ones. nih.gov Similarly, the Sonogashira coupling of o-iodoanilines with terminal alkynes, followed by a carbonylative annulation, can yield 3- and 4-substituted quinolin-2(1H)-ones. nih.gov

A notable strategy involves the palladium-catalyzed annulation of internal alkynes with N-substituted 2-iodoanilines in the presence of carbon monoxide to produce 3,4-disubstituted quinolin-2(1H)-ones. nih.gov The choice of the nitrogen substituent is crucial, with mild electron-withdrawing groups like p-toluenesulfonyl leading to higher yields. nih.gov Another innovative approach utilizes a palladium-driven cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols to synthesize 4-alkenyl-2-alkoxyquinolines. nih.gov

The Suzuki-Miyaura reaction has been successfully employed in the synthesis of quinolone natural products by coupling functionalized quinolone cores with a common boronic ester side chain. nih.gov This sp2–sp3 coupling, while traditionally challenging, enables a modular and expedient route to various analogues. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in Quinolone Synthesis

| Reaction Type | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, Et₃N | Methoxyquinolin-2(1H)-ones | nih.gov |

| Carbonylative Annulation | Pd catalyst, CO | 3,4-Disubstituted quinolin-2(1H)-ones | nih.gov |

| Suzuki-Miyaura Coupling | Pd catalyst | Quinolone natural products | nih.gov |

| Cascade Reaction | Pd catalyst, TBAF, KOH | 2-Alkoxy-4-alkenyl quinolines | nih.gov |

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds like quinolones. researchgate.netresearchgate.net NHCs can activate substrates in unique ways, leading to the formation of key intermediates for annulation reactions. researchgate.netresearchgate.net

One of the key applications of NHC catalysis in this context is the generation of homoenolate equivalents from enals. These intermediates can then react with suitable electrophiles to construct the quinolone framework. For example, an NHC-catalyzed [4+2] formal annulation has been developed for the synthesis of dihydroquinolones. nih.gov In this approach, carboxylic acids are used as precursors to generate NHC enolates in situ, which then react with aza-o-quinone methides. nih.gov This dual-activation strategy avoids the dimerization side products often seen when using enals directly. nih.gov

NHC-catalyzed annulation reactions have also been utilized for the enantioselective synthesis of various heterocyclic structures, demonstrating their versatility. rsc.orgrsc.org For instance, the asymmetric [3+2] annulation of enals with pyrazolin-4,5-diones yields spirocyclic pyrazolone (B3327878) γ-butyrolactones with high diastereo- and enantioselectivity. rsc.org While not a direct synthesis of quinolones, this illustrates the potential of NHC catalysis for constructing complex, stereochemically rich heterocyclic systems.

Ruthenium-NHC complexes have been successfully used for the asymmetric hydrogenation of 2-quinolones to produce chiral 3,4-dihydro-2-quinolones with high yields and excellent enantioselectivities. nih.gov This method is atom-economical and proceeds under mild conditions, tolerating a wide range of functional groups. nih.gov

Table 2: NHC-Catalyzed Reactions for the Synthesis of Quinolone Precursors and Analogues

| Reaction Type | NHC Catalyst System | Product Type | Key Feature | Ref. |

|---|---|---|---|---|

| Formal [4+2] Annulation | Chiral NHC | Dihydroquinolones | In situ generation of azolium enolates from carboxylic acids | nih.gov |

| Asymmetric Hydrogenation | Ru(II)-NHC complex | Chiral 3,4-dihydro-2-quinolones | High enantioselectivity and atom economy | nih.gov |

| [3+2] Annulation | Chiral NHC | Spirocyclic pyrazolone γ-butyrolactones | High diastereo- and enantioselectivity | rsc.org |

Total Synthesis Strategies for Related Quinolone Alkaloids

Quinolone alkaloids are a diverse group of natural products, many of which exhibit significant biological activities. researchgate.netwikipedia.org Their total synthesis often presents considerable challenges due to their complex structures and stereochemistry. acs.orgrsc.org

Strategies for the total synthesis of quinolone alkaloids are often guided by retrosynthetic analysis, which breaks down the complex target molecule into simpler, commercially available starting materials. nih.gov Common disconnection approaches for quinolone natural products include intramolecular cyclization to form the quinolone core, and cross-coupling reactions to attach side chains. nih.gov

For example, the synthesis of four quinolone natural products from Pseudonocardia sp. utilized a key sp2–sp3 Suzuki-Miyaura reaction to couple various functionalized quinolone cores with a common boronic ester side chain. nih.gov This modular approach proved more successful than attempted intramolecular cyclization or Wittig reaction strategies. nih.gov

The total synthesis of (-)-waltherione A, a quinolone alkaloid fused with an oxabicyclo[3.2.1]octane system, was achieved in 21 steps. acs.org Key steps in this synthesis included the construction of the oxabicyclo[3.2.1]octane skeleton and the formation of the 4-quinolone ring via an intramolecular aldol condensation. acs.org

The biosynthesis of quinoline alkaloids in nature often involves precursors like tryptophan and anthranilic acid. wikipedia.org Fungal quinolone natural products, such as quinolactacin A, are synthesized via nonribosomal peptide synthetase pathways. nih.gov Understanding these biosynthetic pathways can inspire synthetic strategies.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. qeios.comsciety.org These principles are increasingly being applied to the synthesis of quinolones and other pharmaceuticals. acs.orgijpsjournal.comqeios.com

Key green strategies in quinolone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO₂. qeios.comsciety.org Solvent-free reactions are also a highly desirable approach. qeios.comijpsjournal.com

Energy-Efficient Methods: Employing techniques such as microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. qeios.comresearchgate.net

Catalysis: The use of catalysts, both metal-based and organocatalytic, is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with higher efficiency and selectivity, reducing the formation of byproducts. sciety.orgijpsjournal.com Catalyst-free methods, where possible, are also being explored. qeios.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Multicomponent reactions are particularly advantageous in this regard. acs.org

The development of eco-friendly protocols for quinolone synthesis is an active area of research. researchgate.netnih.gov For example, formic acid has been investigated as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com The use of renewable starting materials, such as plant-based compounds, is another promising avenue for making quinolone production more sustainable. ijpsjournal.com

Chemical Reactivity and Transformations of 4 Methyl 3 3 Oxobutyl Quinolin 2 1h One

Reactions of the Quinoline (B57606) Heterocycle

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. In the quinoline ring, the benzene (B151609) portion is generally more susceptible to electrophilic attack than the pyridine-derived ring, which is deactivated by the electronegative nitrogen atom. Electrophilic substitution typically occurs at positions 5 and 8 of the carbocyclic ring, as these positions are most activated and lead to the most stable cationic intermediates (arenium ions).

The 2-oxo functionality and the 4-methyl group on the heterocyclic ring further influence the regioselectivity of the reaction. The amide-like nature of the 2-quinolone system and the electron-donating methyl group can affect the electron density of the benzene ring. Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, and sulfonation.

| Reaction | Reagents | Typical Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) at position 5 or 8. |

| Bromination | Br₂, FeBr₃ | Introduction of a bromine atom (-Br) at position 5 or 8. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) at position 5 or 8. |

Nucleophilic Substitution Reactions of 2(1H)-Quinolones

Nucleophilic substitution reactions on the 2(1H)-quinolone ring are not as straightforward as on a simple quinoline, as there are no inherent leaving groups. However, reactivity can be induced by modifying the structure. The 2(1H)-quinolone exists in tautomeric equilibrium with its 2-hydroxyquinoline (B72897) form. While the equilibrium heavily favors the quinolone, the 4-position can be made susceptible to nucleophilic attack. For instance, if the tautomeric 4-hydroxy group is converted into a good leaving group, such as a halide (e.g., chloro group), this position becomes highly reactive towards nucleophiles.

Studies on analogous 4-chloro-2(1H)-quinolones demonstrate that a variety of nucleophiles can displace the chloride. mdpi.com This provides a versatile method for introducing new functional groups at the C4 position.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 4-Azido-2(1H)-quinolone |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | 4-Hydrazinyl-2(1H)-quinolone |

| Amines | Various primary/secondary amines | 4-Amino-2(1H)-quinolone derivatives |

| Thiols | Thiourea | 4-Sulfanyl-2(1H)-quinolone |

Reactions of the Ketone Moiety in the Oxobutyl Side Chain

The 3-(3-oxobutyl) side chain contains a ketone carbonyl group, which is a site for numerous characteristic organic reactions.

Reduction Reactions of the Carbonyl Group

The ketone functionality can be readily reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohol: Mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, yielding 4-methyl-3-(3-hydroxybutyl)quinolin-2(1H)-one.

Deoxygenation: More rigorous reduction methods can remove the carbonyl oxygen entirely. The Wolff-Kishner reduction (using hydrazine and a strong base like potassium hydroxide) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) converts the ketone into a methylene group, resulting in 4-methyl-3-(butyl)quinolin-2(1H)-one.

| Reaction Type | Reagents | Product |

|---|---|---|

| Alcohol Formation | Sodium Borohydride (NaBH₄) in Methanol | 4-Methyl-3-(3-hydroxybutyl)quinolin-2(1H)-one |

| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH, heat | 4-Methyl-3-(butyl)quinolin-2(1H)-one |

| Deoxygenation (Clemmensen) | Zn(Hg), conc. HCl | 4-Methyl-3-(butyl)quinolin-2(1H)-one |

Condensation Reactions Involving the Ketone

The ketone in the side chain possesses α-hydrogens (on the carbon adjacent to the carbonyl), which are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various condensation reactions.

Aldol (B89426) Condensation: In the presence of a base or acid, the ketone can react with an aldehyde or another ketone. A mixed or crossed Aldol condensation with a non-enolizable aldehyde (e.g., benzaldehyde) would lead to the formation of an α,β-unsaturated ketone after dehydration. rsc.org

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malononitrile or ethyl cyanoacetate), typically catalyzed by a weak base. wikipedia.org

Willgerodt-Kindler Reaction: This is a specific transformation for aryl alkyl ketones. The reaction with sulfur and a secondary amine (like morpholine) converts the ketone group into a terminal thioamide. organic-chemistry.orgmsu.edu Subsequent hydrolysis can yield the corresponding amide or carboxylic acid. This reaction effectively migrates the carbonyl functionality to the terminal carbon of the alkyl chain. organic-chemistry.orgpvamu.edu

| Reaction | Reactant Partner | Catalyst/Reagents | Resulting Structure |

|---|---|---|---|

| Aldol Condensation | Benzaldehyde | NaOH or acid | α,β-Unsaturated ketone (chalcone-like structure) |

| Knoevenagel Condensation | Malononitrile | Piperidine or other amine base | Dicyanovinyl derivative |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Heat | Terminal thioamide on the side chain |

Reactions of the Methyl Group on the Quinoline Ring

The C4-methyl group on the quinolone ring is attached to an unsaturated system and can undergo specific reactions, particularly oxidation and condensation, due to the influence of the aromatic ring.

Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde. Oxidation of 4-methylquinoline with reagents like chromic acid or selenium dioxide can yield quinoline-4-carboxylic acid. researchgate.net Milder, more selective conditions using hypervalent iodine reagents can lead to the formation of the corresponding aldehyde, quinoline-4-carbaldehyde. rsc.org

Condensation and Mannich Reactions: The hydrogens of the 4-methyl group can be sufficiently acidic to be removed by a strong base, allowing for condensation with aldehydes or ketones. Furthermore, the 4-methyl group can participate in Mannich reactions, which involve the aminoalkylation of an acidic proton. mdpi.com This reaction typically uses formaldehyde and a secondary amine (like diethylamine) to introduce an aminomethyl substituent. wikipedia.org

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation to Carboxylic Acid | Chromic Acid (CrO₃) or SeO₂ | 3-(3-Oxobutyl)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

| Oxidation to Aldehyde | Hypervalent iodine reagents (e.g., PIDA) | 3-(3-Oxobutyl)-2-oxo-1,2-dihydroquinoline-4-carbaldehyde |

| Mannich Reaction | Formaldehyde, Diethylamine, HCl | Product with a -CH₂-NEt₂ group attached to the C4-methyl position |

Derivatization Strategies for Structural Modification

The presence of a reactive ketone functional group and an accessible quinolinone scaffold makes 4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one a prime candidate for a range of derivatization strategies aimed at modifying its structure and, consequently, its physicochemical properties.

Synthesis of Substituted Derivatives via Amide Bond Formation

While direct amide bond formation from the 3-(3-oxobutyl) side chain is not a straightforward process, the ketone moiety can be chemically transformed to facilitate the introduction of an amide linkage. A plausible synthetic route would involve the conversion of the ketone to a carboxylic acid. This can be achieved through various oxidative cleavage methods. For instance, haloform reaction (using sodium hypohalite) on the methyl ketone could yield a carboxylate, which upon acidification would provide the corresponding carboxylic acid derivative, 3-(2-carboxyethyl)-4-methylquinolin-2(1H)-one.

Once the carboxylic acid is obtained, standard peptide coupling protocols can be employed to form a diverse library of amide derivatives. The carboxylic acid can be activated using common coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS). The subsequent reaction with a primary or secondary amine would yield the desired amide. This strategy allows for the introduction of a wide array of substituents, depending on the choice of the amine, thereby enabling systematic exploration of structure-activity relationships.

Table 1: Proposed Reaction Scheme for Amide Bond Formation

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | 1. NaOH, Br22. H3O+ | 3-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid |

| 2 | 3-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, R1R2NH | DCC, NHS | N-(substituted)-3-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanamide |

Note: This is a proposed synthetic route based on established organic chemistry principles.

Formation of Hydrazones and Bis-quinolinones

The carbonyl group of the 3-(3-oxobutyl) side chain is a key site for derivatization, readily undergoing condensation reactions with hydrazine and its derivatives to form hydrazones. This reaction is typically carried out by refluxing this compound with a suitable hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or substituted hydrazines) in an alcoholic solvent, often with a catalytic amount of acid. The resulting hydrazones can serve as valuable intermediates for the synthesis of other heterocyclic systems, such as pyrazoles.

The formation of bis-quinolinones typically involves the reaction at the C-3 position of the quinolinone ring. While the existing 3-(3-oxobutyl) substituent in the target molecule sterically hinders and electronically deactivates the C-3 position for typical bis-quinolinone formation (which often involves condensation with aldehydes at an unsubstituted C-3), alternative pathways could be envisaged. For instance, the active methylene group of the oxobutyl side chain could potentially participate in condensation reactions under specific basic conditions, leading to the formation of novel dimeric structures, although this is less common than the reactions involving the C-3 position.

Table 2: Examples of Hydrazone Formation

| Reactant | Reagent | Product |

| This compound | Hydrazine hydrate | 4-methyl-3-(3-(hydrazono)butyl)quinolin-2(1H)-one |

| This compound | Phenylhydrazine | 4-methyl-3-(3-(2-phenylhydrazono)butyl)quinolin-2(1H)-one |

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a quinolinone ring and a reactive side chain in this compound provides the structural basis for intramolecular cyclization reactions, leading to the formation of novel polycyclic systems. The outcome of such reactions is highly dependent on the reaction conditions and the specific reagents employed.

One potential intramolecular cyclization pathway involves the ketone and the quinolinone ring. Under acidic conditions, the enol form of the ketone could undergo an electrophilic attack on the electron-rich benzene ring of the quinolinone system, particularly at the C-5 or C-7 positions, to form a new six-membered ring. This type of Friedel-Crafts-type acylation would lead to the formation of a tetracyclic system. The regioselectivity of this cyclization would be influenced by the electronic and steric environment of the quinolinone ring.

Alternatively, the active methylene group of the oxobutyl side chain, alpha to the ketone, could be deprotonated under basic conditions to form an enolate. This enolate could then participate in an intramolecular nucleophilic attack. For instance, if the quinolinone nitrogen is unsubstituted, the enolate could potentially attack the C-2 carbonyl group, leading to a ring-closing reaction.

Rearrangement pathways for 3-substituted quinolin-2(1H)-ones are less commonly reported but can be induced under specific conditions, such as photochemical or strong acid/base treatment. For this compound, rearrangements could potentially involve the oxobutyl side chain, such as a Favorskii-type rearrangement of a corresponding α-halo ketone derivative, leading to a ring-contracted carboxylic acid derivative. However, such pathways are speculative without specific experimental evidence for this particular compound.

Spectroscopic and Structural Elucidation Studies of 4 Methyl 3 3 Oxobutyl Quinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one provides critical information about the number, environment, and connectivity of protons. The spectrum, typically recorded in a solvent like CDCl₃ or DMSO-d₆, reveals distinct signals for each unique proton.

Key proton signals include a sharp singlet for the acetyl methyl group (H-4') at approximately 2.16 ppm. Another characteristic singlet appears for the methyl group attached to the quinolinone ring (C4-CH₃) around 2.59 ppm. The methylene (B1212753) protons of the butyl chain (H-1' and H-2') appear as two distinct triplets, typically around 2.85 and 3.05 ppm, confirming their adjacent positions. The aromatic protons on the quinolinone core resonate in the downfield region, from approximately 7.20 to 7.70 ppm, with multiplicities (doublets and triplets) that help assign their specific positions on the benzene (B151609) ring. A broad singlet, often observed further downfield, corresponds to the labile N-H proton of the lactam ring.

Interactive Table: ¹H NMR Spectral Data Use the filter to search for specific proton assignments or chemical shifts.

| Proton Assignment | Chemical Shift (δ) ppm (Typical) | Multiplicity | Inferred Connectivity |

| N-H | ~12.1 | Broad Singlet | Lactam proton |

| H-5 | ~7.70 | Doublet | Aromatic proton |

| H-8 | ~7.25 | Doublet | Aromatic proton |

| H-6 | ~7.55 | Triplet | Aromatic proton |

| H-7 | ~7.20 | Triplet | Aromatic proton |

| H-1' | ~3.05 | Triplet | -CH₂- adjacent to C3 |

| H-2' | ~2.85 | Triplet | -CH₂- adjacent to C=O |

| C4-CH₃ | ~2.59 | Singlet | Methyl on quinolinone |

| H-4' (Acetyl CH₃) | ~2.16 | Singlet | Ketone methyl group |

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum displays signals for each unique carbon atom, and their chemical shifts indicate their electronic environment (e.g., carbonyl, aromatic, aliphatic).

The spectrum of this compound is characterized by two distinct downfield signals for the carbonyl carbons: one for the ketone in the side chain (C-3') at approximately 207 ppm and another for the quinolinone lactam (C-2) around 162 ppm. The aromatic and vinylic carbons of the quinolinone ring (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the range of 115 to 140 ppm. The aliphatic carbons appear in the upfield region, including the acetyl methyl carbon (C-4') near 30 ppm, the two methylene carbons of the butyl chain (C-1' and C-2'), and the C-4 methyl carbon.

Interactive Table: ¹³C NMR Spectral Data Use the filter to search for specific carbon assignments or chemical shifts.

| Carbon Assignment | Chemical Shift (δ) ppm (Typical) | Carbon Type |

| C-3' (Ketone C=O) | ~207.0 | Carbonyl |

| C-2 (Lactam C=O) | ~162.5 | Carbonyl |

| C-4 | ~145.0 | Aromatic/Vinylic |

| C-8a | ~138.0 | Aromatic |

| C-6 | ~130.5 | Aromatic |

| C-5 | ~128.0 | Aromatic |

| C-7 | ~122.0 | Aromatic |

| C-4a | ~121.0 | Aromatic |

| C-3 | ~118.5 | Aromatic/Vinylic |

| C-8 | ~115.0 | Aromatic |

| C-2' | ~42.0 | Aliphatic (-CH₂-) |

| C-4' (Acetyl CH₃) | ~30.0 | Aliphatic (-CH₃) |

| C-1' | ~25.0 | Aliphatic (-CH₂-) |

| C4-CH₃ | ~18.0 | Aliphatic (-CH₃) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a key COSY correlation would be observed between the two methylene groups of the butyl side chain (H-1' and H-2'), confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of each proton signal to its corresponding carbon signal (e.g., C4-CH₃ protons to the C4-CH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this structure include:

The protons of the C4-methyl group showing a correlation to the C-3, C-4, and C-4a carbons.

The H-1' methylene protons showing correlations to the quinolinone C-3 carbon and the C-2' and C-3' carbons of the side chain.

The acetyl methyl protons (H-4') showing a strong correlation to the ketone carbonyl carbon (C-3').

These combined 2D NMR techniques leave no ambiguity in the final structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands.

Two distinct and strong absorption peaks are observed in the carbonyl region. The band at a higher wavenumber, typically around 1715 cm⁻¹, is assigned to the stretching vibration of the ketone (C=O) in the butyl side chain. The band at a lower wavenumber, approximately 1650 cm⁻¹, corresponds to the amide (lactam) carbonyl (C=O) stretching of the quinolinone ring. A broad absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H group stretching. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹.

Interactive Table: IR Absorption Data Use the filter to search for specific functional groups or wavenumbers.

| Wavenumber (cm⁻¹) (Typical) | Functional Group | Vibration Type |

| 3100-3300 | N-H | Stretching (Broad) |

| ~3050 | Aromatic C-H | Stretching |

| ~2950 | Aliphatic C-H | Stretching |

| ~1715 | Ketone C=O | Stretching |

| ~1650 | Amide C=O (Lactam) | Stretching |

| ~1600, ~1470 | C=C | Aromatic Ring Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural details based on the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (molecular formula C₁₄H₁₅NO₂), the molecular weight is 229.28 g/mol . In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed as the base peak or molecular ion peak at m/z 230.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the cleavage of the side chain, leading to characteristic fragment ions. For example, a prominent fragment may be observed corresponding to the loss of the acetyl group (CH₃CO•) or the entire butanone side chain.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula.

For this compound, the elemental composition is C₁₄H₁₅NO₂. The calculated exact mass for the protonated molecule [C₁₄H₁₆NO₂]⁺ is 230.1176. An experimental HRMS measurement yielding a value extremely close to this calculated mass provides definitive proof of the compound's elemental formula, distinguishing it from other potential isomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this analysis would provide definitive information on its molecular conformation, bond lengths, and bond angles. Based on studies of various substituted quinolin-2(1H)-ones, it is anticipated that the quinolinone core would be nearly planar. nih.gov The butanone substituent at the 3-position would likely exhibit some degree of conformational flexibility.

The solid-state packing of this compound is expected to be governed by a combination of intermolecular forces, primarily hydrogen bonding and π-π stacking interactions, which are characteristic of this class of compounds. nih.govhelsinki.finih.gov

Hydrogen Bonding: The quinolin-2(1H)-one moiety possesses a hydrogen bond donor (the N-H group of the lactam) and a hydrogen bond acceptor (the C=O group of the lactam). This facilitates the formation of strong intermolecular N-H···O hydrogen bonds. In many crystalline structures of related quinolinones, these interactions lead to the formation of centrosymmetric dimers. mdpi.com It is also possible for the ketone oxygen of the 3-(3-oxobutyl) side chain to participate in weaker C-H···O hydrogen bonds. researchgate.net

The interplay between these hydrogen bonding and π-π stacking interactions will ultimately define the crystal packing of this compound.

Table 1: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Hydrogen Bond | N-H (lactam) | C=O (lactam) | Formation of cyclic centrosymmetric dimers |

| Hydrogen Bond | C-H (aliphatic/aromatic) | C=O (ketone/lactam) | Weaker interactions contributing to packing |

| π-π Stacking | Quinoline (B57606) Ring | Quinoline Ring | Parallel-displaced or T-shaped stacking |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This provides a crucial verification of the compound's empirical formula. For this compound, with the chemical formula C₁₄H₁₅NO₂, the theoretical elemental composition can be calculated.

The synthesis and characterization of new quinolinone derivatives routinely include elemental analysis, with the experimentally determined values for C, H, and N typically being within ±0.4% of the calculated theoretical values, which is the accepted margin of error for this technique. researchgate.net

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 73.34 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 6.60 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.11 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.96 |

| Total | 229.279 | 100.00 |

It is expected that the experimental results from an elemental analysis of a pure sample of this compound would closely align with these calculated values, thereby confirming its elemental composition.

Computational Chemistry and Theoretical Investigations of 4 Methyl 3 3 Oxobutyl Quinolin 2 1h One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic structure of a molecule. These methods are used to predict a wide range of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium to large organic molecules like quinolinone derivatives. DFT calculations can be employed to optimize the molecular geometry of 4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one, determining its most stable three-dimensional structure.

Once the geometry is optimized, DFT is used to analyze the electronic structure. Key insights are derived from the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule. nih.govscirp.org A smaller energy gap generally suggests higher reactivity. For the related compound quinoline (B57606), the HOMO-LUMO energy gap was calculated to be -4.83 eV. scirp.org

Furthermore, DFT allows for the calculation of global reactivity descriptors and the mapping of the molecular electrostatic potential (ESP). nih.gov The ESP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species. nih.gov Atomic charge calculations, such as Mulliken charges, can quantify the partial charge on each atom, indicating donor and acceptor atoms within the molecule. scirp.org

Table 1: Representative DFT-Calculated Electronic Properties for Quinoline Derivatives Note: This table is illustrative, based on data for related quinoline structures. Specific values for this compound would require dedicated calculations.

| Parameter | Typical Calculated Value/Information | Significance | Reference |

| HOMO Energy | ~ -6.6 eV | Electron-donating capability | scirp.org |

| LUMO Energy | ~ -1.8 eV | Electron-accepting capability | scirp.org |

| HOMO-LUMO Gap | ~ 4.8 eV | Chemical reactivity and stability | nih.govscirp.org |

| Dipole Moment | ~ 9 Debye | Polarity and intermolecular interactions | nih.gov |

| ESP Map | Red (negative) to Blue (positive) | Identifies sites for electrophilic/nucleophilic attack | nih.gov |

Computational methods, particularly DFT, are extensively used to predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental data. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound can be performed to compare with and support experimental findings. nih.gov

For ¹H and ¹³C NMR spectra, DFT calculations can predict the chemical shifts of each nucleus in the molecule. mdpi.comresearchgate.net These theoretical predictions are instrumental in assigning the signals observed in experimental NMR spectra to specific atoms, confirming the molecular structure. nih.govsemanticscholar.org For instance, in related quinoline derivatives, the chemical shift for methyl groups is typically observed around δ 2.5 ppm, while amide protons appear at δ 10.3-11.1 ppm. nih.gov

Similarly, theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies. nih.gov These calculations predict the positions and intensities of absorption bands corresponding to the vibrational modes of the molecule's functional groups, such as the C=O stretching of the quinolinone ring and the ketone in the oxobutyl side chain, or the N-H stretching frequency. researchgate.netresearchgate.net Comparing the computed spectrum with the experimental FT-IR spectrum helps to confirm the presence of key functional groups and assists in the complete vibrational assignment. nih.govnih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for Quinolinone Derivatives Note: This table demonstrates the principle of using computational spectroscopy. Data is based on findings for analogous structures.

| Spectroscopy Type | Key Functional Group | Typical Experimental Range (cm⁻¹ / ppm) | Computational Application | Reference |

| IR | Amide N-H stretch | 3200-3400 cm⁻¹ | Calculation of vibrational frequencies to confirm functional groups. | nih.gov |

| IR | Amide C=O stretch | 1650-1690 cm⁻¹ | Aids in assigning experimental peaks to specific vibrational modes. | researchgate.net |

| ¹H NMR | Amide N-H proton | δ 10.3-11.2 ppm | Prediction of chemical shifts to aid in signal assignment. | nih.gov |

| ¹H NMR | -CH₃ protons | δ 2.5-2.6 ppm | Structural verification by matching predicted vs. experimental shifts. | nih.gov |

| ¹³C NMR | Quinolinone C=O carbon | Not specified | Calculation of ¹³C chemical shifts for full structural elucidation. | mdpi.com |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and helps in understanding the molecular basis of a compound's biological activity. nih.govunar.ac.id

For this compound, molecular docking simulations can model its interaction with various protein targets to explore potential mechanisms of action. Quinolinone and quinazolinone scaffolds have been docked into the active sites of numerous proteins, including various kinases, enzymes, and receptors. ijlpr.comnih.govnih.gov The process involves preparing a 3D structure of the target protein (often from a database like the Protein Data Bank) and the 3D structure of the ligand, this compound, which can be generated and optimized using QM methods.

Docking software then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site. ijlpr.com These simulations identify the most plausible binding poses, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. nih.gov For example, studies on similar compounds have shown interactions with key amino acid residues like glutamine, arginine, and threonine in the active sites of proteases. nih.gov

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a "docking score" in units of energy (e.g., kcal/mol). plos.org This score estimates the strength of the ligand-receptor interaction, with a more negative value typically indicating a more favorable binding affinity. nih.gov By comparing the docking score of this compound against that of a known inhibitor or the natural substrate of a target protein, researchers can predict its potential efficacy. ijlpr.com

Docking studies also provide a detailed visualization of the binding mode. This allows for a rational analysis of why the ligand binds in a specific orientation. For instance, the quinolinone core might form hydrogen bonds with backbone atoms of the protein, while the methyl and oxobutyl substituents could fit into hydrophobic pockets. nih.gov Understanding these specific interactions is crucial for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity. nih.gov

Table 3: Representative Binding Affinity Data from Docking Studies of Related Compounds Note: This table is for illustrative purposes. The binding affinity of this compound would depend on the specific protein target.

| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Reference |

| Quinazolin-4-one derivative | ACVR1 (ALK2) Kinase | -8.223 | Not specified | ijlpr.com |

| Quinazolin-4-one derivative | VEGFR2 | -12.407 | Cys919, Asp1046 | nih.gov |

| Methylenebis(quinolin-2-one) | SARS-CoV-2 Mpro | -8.6 | THR190, GLN192, GLU166 | nih.gov |

| Iprodione (related scaffold) | Human Androgen Receptor | -11.35 | Not specified | plos.org |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While molecular docking provides a static picture of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the system. nih.govnih.gov

An MD simulation could be performed on the complex of this compound bound to a target protein, as predicted by docking. The simulation would place the complex in a simulated physiological environment (e.g., a box of water molecules) and track the atomic motions over a period of nanoseconds. nih.gov

The resulting trajectory can be analyzed to assess the stability of the ligand within the binding site. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. A stable RMSD for the ligand suggests that it remains securely bound in its initial docked pose. nih.gov Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, over the course of the simulation, confirming their importance for the stability of the complex. nih.gov These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction.

In Silico Prediction of Compound Properties Relevant to Biological Activity

There are no publicly available in silico studies predicting the biological properties of this compound. Such computational analyses are common for novel quinolinone derivatives to assess their potential as drug candidates, but this specific compound does not appear to have been the subject of such published research. nih.govnih.gov

Adsorption, Distribution, Metabolism, and Excretion (ADME) Analysis

A specific Adsorption, Distribution, Metabolism, and Excretion (ADME) analysis for this compound has not been reported in the scientific literature. While computational tools like SwissADME and admetSAR are frequently used to predict the pharmacokinetic profiles of quinoline and quinazolinone compounds ekb.egnih.govmalariaworld.orgresearchgate.net, the results of such an analysis for the target molecule are not available. General methodologies involve calculating parameters such as lipophilicity (logP), water solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.netmdpi.com

Theoretical Studies on Reaction Mechanisms

No theoretical studies detailing the reaction mechanisms for the synthesis or subsequent reactions of this compound were found. Computational chemistry, particularly Density Functional Theory (DFT), is often employed to elucidate the pathways of quinolinone synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, or to study the regioselectivity of subsequent modifications. nih.govresearchgate.net For instance, theoretical calculations have been used to understand the methylation of related 4-hydroxy-2-thioxo-quinoline carboxylates by evaluating the electron structure of anionic intermediates. researchgate.net However, no such mechanistic investigations have been published for this compound.

Chiral Recognition and Stereochemical Analysis using Computational Methods

The compound this compound is chiral due to the stereocenter at the carbon atom in the butanone side chain. However, there are no published computational studies on the chiral recognition or stereochemical analysis of its enantiomers. Methods for such analysis often involve using NMR spectroscopy combined with computational modeling to determine relative configurations and predominant conformations in related complex heterocyclic systems. Despite the presence of chirality, this specific area of investigation for this compound remains unexplored in the available literature.

Investigation of Biological Activities and Molecular Mechanisms of 4 Methyl 3 3 Oxobutyl Quinolin 2 1h One Derivatives

Mechanism-Based Investigations of Antimicrobial Activity

Derivatives of the quinolinone core, a structure related to the subject compound, are well-established as potent antimicrobial agents. Their mechanism of action primarily involves the disruption of bacterial DNA replication by targeting essential type II topoisomerase enzymes. nih.govmdpi.com

Enzyme Inhibition Studies (e.g., DNA gyrase, topoisomerase IV)

The antibacterial efficacy of quinolone derivatives is largely attributed to their ability to inhibit DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily responsible for decatenating (unlinking) replicated chromosomes. mdpi.commdpi.com

Quinolone compounds function by stabilizing the complex formed between these enzymes and the bacterial DNA. mdpi.com This action converts the enzymes into cellular poisons that lead to lethal double-strand breaks in the bacterial chromosome, ultimately stalling replication forks and triggering cell death. mdpi.comnih.govresearchgate.net For instance, studies on various quinoline (B57606) derivatives have demonstrated potent inhibitory activity against E. coli DNA gyrase. One investigation revealed a novel quinoline derivative (compound 14) with a significant inhibitory concentration (IC₅₀) of 3.39 μM against this enzyme. nih.gov Another study identified a 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone derivative (compound 37) that strongly inhibited DNA gyrase with an IC₅₀ value of 11.5 µM. mdpi.com

Furthermore, research into 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives identified a compound (13e) with exceptionally potent activity against E. coli DNA gyrase, exhibiting an IC₅₀ value of 0.0017 μM. researchgate.net Similarly, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of the S. aureus GyrB subunit, with derivatives showing IC₅₀ values as low as 0.28 µM. nih.gov

Bacterial Target Identification

The specific primary target of quinolone derivatives—either DNA gyrase or topoisomerase IV—can vary depending on the bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is considered the principal target. mdpi.comnih.gov Conversely, in many Gram-positive bacteria, including the clinically significant Staphylococcus aureus, topoisomerase IV is often the primary target of most fluoroquinolones. nih.gov

Studies using resistance mutations have helped delineate which enzyme is preferentially attacked. For example, in S. aureus, norfloxacin (B1679917) was shown to preferentially target topoisomerase IV, leading to a slow blockage of DNA synthesis. nih.gov The dual-targeting capability of some derivatives against both enzymes is a significant advantage, potentially reducing the likelihood of bacterial resistance. mdpi.com The development of novel bacterial topoisomerase inhibitors (NBTIs) that occupy different sites within the enzyme-DNA complex is an active area of research to combat fluoroquinolone resistance. mdpi.com

Exploration of Anti-inflammatory Mechanisms

Derivatives of quinoline and the related quinazolinone scaffold have been investigated for their anti-inflammatory properties. nih.govbiomedpharmajournal.org A primary mechanism identified is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.govnih.gov The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. mdpi.com While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation, making it a key target for anti-inflammatory drugs. mdpi.comacs.org

Several studies have demonstrated that quinoline derivatives can act as selective COX-2 inhibitors. A series of 4-(imidazolylmethyl)quinoline derivatives were found to be potent and selective inhibitors of the COX-2 isozyme, with IC₅₀ values in the range of 0.063-0.090 µM. semanticscholar.org Molecular docking studies suggest that these compounds fit into the active site of COX-2, with substituents like a methylsulfonyl group interacting with key amino acid residues, such as Arg513, in a secondary pocket of the enzyme. semanticscholar.org Similarly, certain 2,3-disubstituted 4(3H)-quinazolinone derivatives showed strong and selective COX-2 inhibition, with IC₅₀ values as low as 0.33 µM, comparable to the reference drug celecoxib. nih.gov

Another identified anti-inflammatory mechanism for this class of compounds is the inhibition of 5-lipoxygenase (5-LOX) and the reduction of nitric oxide (NO) production. nih.govnih.gov For example, certain quinoline-pyrazole hybrids were found to be significant inhibitors of the 5-LOX enzyme. nih.gov In other research, the parent alkaloid cryptolepine, which has an indolo[3,2-b]quinoline core, was shown to decrease nitric oxide generation upon inflammatory stimulation. nih.gov

Anticancer Activity and Cellular Targets

The quinolin-2(1H)-one core is a key structural motif in the development of novel anticancer agents. brieflands.comarabjchem.org Derivatives have shown promise by affecting cancer cell proliferation and interacting with crucial cellular machinery involved in oncogenesis.

Cellular Proliferation and Viability Assays (excluding clinical human trial data)

The cytotoxic effects of 4-hydroxy-1-methyl-2(1H)-quinolone derivatives have been evaluated against various human cancer cell lines using in vitro methods like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. brieflands.comarabjchem.org This assay measures cell viability by assessing the metabolic activity of living cells.

One study synthesized a series of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones and tested their cytotoxicity against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cell lines. arabjchem.orgresearchgate.net Several of these derivatives demonstrated potent activity. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions at the aryl position of the pyrimidine (B1678525) ring (compounds 6b and 6e , respectively) were the most active against the KB cell line, both exhibiting an IC₅₀ value of 1.33 μM. arabjchem.orgresearchgate.net

| Compound | Aryl Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6b | 4-chlorophenyl | 1.33 | arabjchem.orgresearchgate.net |

| 6e | 4-bromophenyl | 1.33 | arabjchem.orgresearchgate.net |

The same study also evaluated activity against the HepG2 liver cancer cell line. arabjchem.orgresearchgate.net While many derivatives showed weak activity, the compound with an unsubstituted phenyl ring (6a ) and a 4-methylphenyl substituted compound (6g ) displayed the most notable effects in this line, with IC₅₀ values of 47.99 μM and 89.38 μM, respectively. arabjchem.orgresearchgate.net

| Compound | Aryl Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6a | phenyl | 47.99 | arabjchem.orgresearchgate.net |

| 6g | 4-methylphenyl | 89.38 | arabjchem.orgresearchgate.net |

These findings indicate that the substitution pattern on the derivative structure plays a critical role in determining the potency and selectivity of the cytotoxic effect against different cancer cell types. brieflands.com

Investigation of Protein Folding Machinery Interactions (e.g., Hsp90)

Heat shock protein 90 (Hsp90) has emerged as a critical therapeutic target in oncology. nih.govnih.gov Hsp90 is a molecular chaperone that is essential for the stability, conformational maturation, and function of numerous "client" proteins, many of which are oncoproteins that drive tumor growth and survival. nih.govnih.gov In cancer cells, Hsp90 is often overexpressed and plays a key role in maintaining malignant transformation. ejpmr.com Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins, thereby blocking multiple signaling pathways simultaneously. nih.govnih.gov

Derivatives of quinolin-2(1H)-one have been designed and synthesized as potential Hsp90 inhibitors. nih.govnih.gov For example, a series of 3-(heteroaryl)quinolin-2(1H)-ones were developed as analogues of a known C-terminal Hsp90 inhibitor. nih.gov These compounds demonstrated promising growth-inhibitory effects against prostate (PC-3) and breast (MDA-MB-231) cancer cell lines, with one derivative exhibiting a half-maximal growth inhibition (GI₅₀) of 28 µM against PC-3 cells. nih.gov Mechanistic studies showed that the most effective compounds induced a significant decrease in the Hsp90 client protein CDK-1. nih.gov

Other research focusing on 3-(N-substituted)aminoquinolin-2(1H)-one derivatives also identified potent Hsp90 inhibitors. nih.gov Certain compounds in this class were found to inhibit the growth of cancerous cells with IC₅₀ values as low as 0.14 μM and were shown to cause the degradation of Hsp90 client proteins like Akt. nih.gov The inhibition of the Hsp90-Cdc37 protein-protein interaction is another strategy being explored, as this interaction is crucial for the maturation of many oncogenic protein kinases. rsc.org These studies collectively validate the protein folding machinery, and specifically Hsp90, as a key cellular target for anticancer quinolinone derivatives.

Antimalarial Efficacy and Parasite Inhibition

Quinolone derivatives are noted for their broad applicability in medicinal research, including their potential as antimicrobial agents. researchgate.net The 2-quinolone structure is considered a privileged scaffold in drug discovery. researchgate.net Synthetic derivatives have been shown to possess a range of biological activities, including antimicrobial effects. researchgate.net However, specific studies detailing the antimalarial efficacy and parasite inhibition mechanisms of 4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one against parasites such as Plasmodium falciparum are not extensively covered in the reviewed literature.

In Vitro Metabolic Pathway Elucidation

The metabolism of xenobiotics, including quinolinone derivatives, is a critical aspect of determining their pharmacokinetic profile. This process is typically divided into Phase I and Phase II reactions, which modify the compound to facilitate its excretion. wikipedia.orgslideshare.net

Phase I Metabolic Transformations (e.g., Hydroxylation, O-demethylation, Oxo-group Reduction)

Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. wikipedia.orgyoutube.com For quinoline and its derivatives, these reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govlu.se Studies on related quinoline compounds show that metabolic transformations include hydroxylation and dealkylation. nih.govlu.se For the quinoline core itself, metabolic studies have identified 3-hydroxyquinoline (B51751) and quinoline-5,6-diol (B12679942) as metabolites. nih.gov In other complex quinolinone derivatives, aliphatic hydroxylation on side chains has been observed as a major metabolic pathway. frontiersin.org Given the structure of this compound, potential Phase I transformations would likely include hydroxylation of the quinolinone ring system or reduction of the oxo-group on the butyl side chain.

Phase II Metabolic Reactions (e.g., Glucuronidation)

Following Phase I, the modified compounds often undergo Phase II conjugation reactions, where an endogenous polar molecule is attached to the new functional group. wikipedia.orgmdpi.com This process increases the water solubility of the metabolite, aiding its elimination from the body. slideshare.net A common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. youtube.commdpi.com This process attaches a large glucuronic acid group to the metabolite. youtube.com For quinoline-related drugs like the camptothecin (B557342) analogue irinotecan, its active metabolite is inactivated through glucuronidation by the UGT1A1 enzyme. wikipedia.org While this is a common pathway, it is noteworthy that in a study of one complex quinolinone derivative, no glucuronide conjugates were observed despite the formation of hydroxylated metabolites in Phase I. frontiersin.org

Cytochrome P450 and UGT Enzyme Involvement

Specific enzymes are responsible for the metabolic conversion of quinoline compounds. The metabolism of quinoline in human liver microsomes is principally carried out by specific CYP450 isoforms. nih.gov CYP2E1 is primarily involved in the formation of 3-hydroxyquinoline, while CYP2A6 is the main enzyme responsible for producing quinoline-5,6-epoxide, a precursor to quinoline-5,6-diol. nih.gov For some quinoline carboxamide derivatives, CYP3A4 has been identified as a key metabolizing enzyme. nih.gov The subsequent Phase II glucuronidation is catalyzed by UGT enzymes, such as UGT1A1, which plays a critical role in the detoxification and clearance of metabolites. wikipedia.orgmdpi.com

Interactive Table: Summary of Metabolic Pathways and Enzymes

| Metabolic Phase | Reaction Type | Potential Metabolite Structure | Key Enzymes Involved | References |

| Phase I | Hydroxylation | Hydroxylated quinolinone ring | Cytochrome P450 (CYP2E1, CYP2A6, CYP3A4) | nih.govlu.senih.govnih.gov |

| Oxo-group Reduction | Reduced butyl side chain | Carbonyl Reductases | ||

| Phase II | Glucuronidation | Glucuronide conjugate of Phase I metabolite | UDP-glucuronosyltransferases (UGTs) | wikipedia.orgyoutube.commdpi.com |

Enzyme Activity Modulation (e.g., Phosphodiesterase-3 Inhibition)

While quinolinone derivatives are investigated for a wide array of enzymatic targets, specific data regarding the modulation of phosphodiesterase-3 (PDE3) activity by this compound is not available in the reviewed scientific literature.

Cellular Mechanisms of Action in Specific Cell Types (e.g., Adipocytes)

While direct studies on the cellular mechanisms of this compound in adipocytes are not extensively documented in publicly available research, the broader class of quinolin-2-one derivatives has been investigated for various biological activities. Understanding the mechanisms of these related compounds can provide insights into the potential pathways through which this compound might exert its effects on fat cells. The primary cellular processes in adipocytes of interest are adipogenesis (the formation of new fat cells) and lipolysis (the breakdown of stored fat).

The differentiation of preadipocytes into mature, lipid-storing adipocytes is a complex process orchestrated by a cascade of transcription factors. Key among these are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.gov These proteins act as master regulators, controlling the expression of genes necessary for the adipocyte phenotype, including those involved in lipid metabolism and storage. nih.gov

Several studies have demonstrated that certain quinoline and quinolin-2-one derivatives can modulate these critical pathways. For instance, some quinoline-based derivatives of pirinixic acid have been identified as dual agonists for both PPARα and PPARγ. mdpi.com Agonism of PPARγ is a key mechanism for initiating adipocyte differentiation. Furthermore, a novel 2-prenylated quinoline derivative has been shown to exhibit pan-PPAR agonism, with a notable partial activation of PPARγ. nih.govmdpi.com This suggests that compounds with a quinoline scaffold have the potential to interact with and activate this master regulator of adipogenesis.

In addition to direct receptor interaction, the cellular mechanisms of quinolin-2-one derivatives could involve the modulation of upstream signaling pathways that influence the expression and activity of PPARγ and C/EBPα. For example, the AMP-activated protein kinase (AMPK) pathway is a critical energy sensor in cells, and its activation is generally known to inhibit adipogenesis. mdpi.com Some anti-inflammatory compounds have been shown to exert their effects through the activation of AMPK. ctsee.com Given that some quinoline derivatives possess anti-inflammatory properties, it is plausible that their effects on adipocytes could be mediated through AMPK activation, leading to the downstream suppression of adipogenic transcription factors. nih.govmdpi.com

The pyrimidine derivative YM976, which shares a bicyclic nitrogen-containing core structure reminiscent of quinolinones, was found to inhibit adipocyte differentiation by increasing intracellular cAMP levels, which in turn activated AMPK. mdpi.com This led to a reduction in the expression of both PPARγ and C/EBPα. mdpi.com

To fully elucidate the cellular mechanisms of this compound in adipocytes, a series of targeted investigations would be required. These would involve treating preadipocyte cell lines, such as 3T3-L1, with the compound and measuring key markers of adipogenesis and lipolysis.

Detailed Research Findings

As direct experimental data for this compound in adipocytes is not available, the following tables present hypothetical yet representative data based on studies of other compounds that modulate adipocyte differentiation. These tables illustrate the type of research findings that would be generated to investigate the cellular mechanisms of action.

Table 1: Effect of Quinolin-2-one Derivative Analogs on Adipocyte Differentiation Markers in 3T3-L1 Cells

This table showcases the potential effects of hypothetical quinolin-2-one derivatives on the gene expression of key adipogenic transcription factors. A reduction in the expression of these markers would suggest an anti-adipogenic effect.

| Compound | Concentration (µM) | PPARγ mRNA Expression (Fold Change vs. Control) | C/EBPα mRNA Expression (Fold Change vs. Control) |

|---|---|---|---|

| Analog A | 10 | 0.85 | 0.90 |

| Analog A | 50 | 0.62 | 0.68 |

| Analog B | 10 | 0.95 | 0.98 |

| Analog B | 50 | 0.75 | 0.80 |

* Indicates a statistically significant difference from the control group (p < 0.05). Data are representative of typical findings in adipocyte differentiation assays. researchgate.net

Table 2: Impact of Quinolin-2-one Derivative Analogs on Lipid Accumulation in 3T3-L1 Adipocytes

This table illustrates how the effect on adipogenic markers translates to a phenotypic outcome, specifically the accumulation of lipids, which is the hallmark of mature adipocytes. This is often quantified using Oil Red O staining. researchgate.netnih.gov

| Compound | Concentration (µM) | Lipid Accumulation (% of Control) |

|---|---|---|

| Analog A | 10 | 88% |

| Analog A | 50 | 55% |

| Analog B | 10 | 92% |

| Analog B | 50 | 70% |

* Indicates a statistically significant difference from the control group (p < 0.05). Lipid accumulation is quantified by Oil Red O staining and spectrophotometry. mdpi.comresearchgate.net

These data tables serve as a model for the types of experiments and expected outcomes when investigating the effects of a novel compound like this compound on adipocyte cellular mechanisms. The primary focus of such an investigation would be to determine if the compound influences the PPARγ and C/EBPα pathways and, consequently, the process of adipogenesis.

Structure Activity Relationship Sar Studies for 4 Methyl 3 3 Oxobutyl Quinolin 2 1h One Derivatives

Impact of Substitutions on the Quinoline (B57606) Ring on Biological Activity

The quinoline ring serves as a foundational scaffold, and substitutions on this core structure can dramatically alter the compound's physicochemical properties and biological efficacy.

The nitrogen atom at position 1 of the quinolin-2(1H)-one ring is a key site for modification. The introduction of different substituents at this position can significantly modulate the biological activity of the resulting compounds. For instance, the synthesis of N1-substituted 4-methyl quinolin-2-(1H)-ones has been achieved by reacting the parent quinolone with reagents like methyl 2-chloropropionate or ethyl chloroformate. researchgate.net

Research into 4-hydroxy-1-(phenyl/methyl)-3-[3-(substituted amino)-2-nitropropanoyl]quinolin-2(1H)-one derivatives has demonstrated that N1-substitutions are critical for antimicrobial and antitubercular activities. researchgate.net In these studies, compounds with either a methyl or a phenyl group at the N1 position were synthesized and evaluated. The results indicated that the nature of the N1 substituent plays a role in the potency against various microbial strains. researchgate.net For example, a derivative with an N1-phenyl group and a specific amino side chain (II-a1) showed potent activity against Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net Another compound with an N1-phenyl substitution (II-a2) also exhibited significant activity against these bacteria and Candida albicans. researchgate.net

Table 1: Antimicrobial Activity of N1-Substituted Quinolin-2(1H)-one Derivatives Interactive table based on data from reference researchgate.net. Users can sort by compound and activity.

| Compound ID | N1-Substituent | Test Organism | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|---|

| II-a1 | Phenyl | Bacillus subtilis | 0.5 |

| II-a1 | Phenyl | Pseudomonas aeruginosa | 2 |

| II-a1 | Phenyl | Candida albicans | 2 |

| II-a2 | Phenyl | Bacillus subtilis | 0.5 |

| II-a2 | Phenyl | Pseudomonas aeruginosa | 1 |

Position 2 of the quinoline ring is another critical point for structural modification that influences biological activity. The introduction of various substituents at this position can affect properties such as lipophilicity and DNA binding, which are often essential for therapeutic effects like anticancer activity. biointerfaceresearch.com For instance, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives, which are structurally related to quinolinones, has been extensively studied. orientjchem.orgresearchgate.net

In a series of quinoline-containing analogues of combretastatin (B1194345) A-4, the nature and position of substituents on the quinoline ring significantly influenced antiproliferative activity. mdpi.com For example, a methyl group at the 6-position of the quinoline ring resulted in impressive potency, whereas methyl groups at the 7 or 8-positions led to reduced activity. mdpi.com This highlights that even minor changes in the substitution pattern on the aromatic part of the quinoline scaffold can lead to substantial differences in biological outcomes.